molecular formula C18H18N2O5 B15616983 PQM-164

PQM-164

Cat. No.: B15616983
M. Wt: 342.3 g/mol
InChI Key: ZCKUVHXHXUYSSE-CEGJKDKLSA-N
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Description

PQM-164 is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]prop-2-enamide

InChI

InChI=1S/C18H18N2O5/c1-24-16-9-12(3-6-14(16)21)5-8-18(23)20-19-11-13-4-7-15(22)17(10-13)25-2/h3-11,21-22H,1-2H3,(H,20,23)/b8-5+,19-11+

InChI Key

ZCKUVHXHXUYSSE-CEGJKDKLSA-N

Origin of Product

United States

Foundational & Exploratory

PQM-164: Unraveling the Mechanism of Action of a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Initial investigations into the mechanism of action of PQM-164 have yet to yield specific details in publicly available scientific literature. Comprehensive searches, including those for its associated CAS number (2226535-25-5), have not returned dedicated studies outlining its pharmacological profile, experimental data, or signaling pathways.

While direct information on this compound is currently unavailable, the context of related search inquiries suggests a potential association with the inhibition of P-glycoprotein (P-gp) and the reversal of multidrug resistance (MDR) in cancer. P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a well-established contributor to MDR in various cancer types. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.

This guide will, therefore, provide a comprehensive overview of the known mechanisms of P-gp inhibition as a therapeutic strategy, which may serve as a foundational framework for understanding the potential action of novel agents like this compound, should it belong to this class of compounds.

The Role of P-glycoprotein in Multidrug Resistance

P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel various xenobiotics, including many anticancer drugs, from the cell's interior. Overexpression of P-gp in tumor cells is a common mechanism of acquired drug resistance.

Logical Flow of P-gp Mediated Drug Efflux

cluster_cell Cancer Cell drug_in Chemotherapeutic Drug drug_inside Intracellular Drug Accumulation drug_in->drug_inside Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump drug_inside->pgp Binding adp ADP + Pi pgp->adp Hydrolysis drug_out Extracellular Space pgp->drug_out Efflux atp ATP atp->pgp cluster_cell Cancer Cell cluster_result Result inhibitor This compound (Hypothetical Inhibitor) pgp P-glycoprotein (P-gp) inhibitor->pgp Binding (Competitive or Allosteric) drug Chemotherapeutic Drug drug->pgp Binding (Blocked) drug_acc Increased Intracellular Drug Concentration atp ATP atp->pgp ATP Hydrolysis (Inhibited) apoptosis Enhanced Apoptosis drug_acc->apoptosis start Compound Library (including this compound) screen High-Throughput Screening (e.g., Drug Efflux Assay) start->screen hits Hit Compounds screen->hits chemo Chemosensitization Assay hits->chemo atpase ATPase Activity Assay hits->atpase binding Photoaffinity Labeling hits->binding lead Lead Compound (e.g., this compound) chemo->lead atpase->lead binding->lead invivo In Vivo Efficacy Studies (Xenograft Models) lead->invivo

PQM-164: An Unidentified Entity in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

The initial investigation into "PQM-164" did not yield any relevant results within the context of molecular biology, pharmacology, or cellular signaling. The search results were primarily associated with unrelated topics, including academic test scores. This suggests that "this compound" may be a misnomer, an internal project code not yet in the public domain, or a compound that has not been described in accessible scientific literature.

Without any foundational information on the nature of this compound—whether it is a small molecule, peptide, or other type of biological agent—it is impossible to delineate its mechanism of action or its impact on cellular signaling cascades. Key information, such as its molecular target(s), its effect on enzymatic activity, or its influence on gene expression, remains unknown.

Consequently, the core requirements for a technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. There is no data to summarize, no cited experiments to detail, and no established pathways to illustrate.

Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to verify the nomenclature and any alternative identifiers. Should "this compound" be an internal or pre-publication designation, information would be restricted to the organization that developed it. If the name is a typographical error, correcting the designation is the first step toward a successful literature search.

Until "this compound" is described in a peer-reviewed publication or its details are made publicly available, its role in cellular signaling remains an open question. We encourage users to re-verify the name of the compound of interest and consult internal documentation if applicable.

Preliminary Research on the Biological Activity of UM-164 (formerly PQM-164)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical biological activity of UM-164, a potent dual inhibitor of c-Src and p38 MAP kinase. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

UM-164 has emerged as a promising therapeutic candidate, particularly for aggressive cancers such as triple-negative breast cancer (TNBC) and glioma.[1][2] Its unique mechanism of action, involving the stabilization of an inactive kinase conformation, sets it apart from other kinase inhibitors.[1][3]

Mechanism of Action

UM-164 is a novel small molecule inhibitor that demonstrates a dual-targeting mechanism by potently inhibiting both c-Src and p38 MAP kinase.[1][4] It specifically binds to the "DFG-out" inactive conformation of its target kinases.[1] This mode of binding is significant as it not only blocks the catalytic activity of the kinase but can also alter its non-catalytic functions, such as protein localization.[1][5] Kinome-wide profiling has confirmed that the Src and p38 kinase families are the primary targets of UM-164.[1] The dual inhibition of both c-Src and p38 has been shown to be more effective in anti-cancer activity than targeting either kinase alone.[1]

Signaling Pathways

UM-164 impacts several critical signaling pathways implicated in cancer progression. In triple-negative breast cancer, it has been shown to block growth factor-mediated signaling pathways.[5] It effectively reduces the phosphorylation of key signaling proteins, including EGFR at Tyr-1068 and ERK1/2, at lower concentrations than other inhibitors like dasatinib.[5]

In glioma, UM-164 has been demonstrated to suppress tumor growth by modulating the Hippo-YAP signaling pathway.[6] It induces the translocation of the transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its activity and the expression of its downstream target genes, such as CYR61 and AXL.[2][6] Studies suggest that the inhibition of p38 MAPK plays a more prominent role than c-Src inhibition in the UM-164-mediated reduction of YAP activity.[6]

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) c-Src c-Src Growth_Factor_Receptor->c-Src Activates ERK1_2 ERK1/2 c-Src->ERK1_2 AKT AKT c-Src->AKT p38_MAPK p38 MAPK Hippo_Pathway Hippo Pathway Kinase Cascade p38_MAPK->Hippo_Pathway Activates YAP YAP Hippo_Pathway->YAP Phosphorylates & Inactivates YAP_n YAP YAP->YAP_n Translocation Target_Gene_Expression Target Gene Expression (e.g., CYR61, AXL) YAP_n->Target_Gene_Expression Promotes UM-164 UM-164 UM-164->c-Src Inhibits UM-164->p38_MAPK Inhibits UM-164->YAP Promotes Cytoplasmic Localization

Figure 1: Simplified signaling pathway of UM-164's action.

Quantitative Data

In Vitro Activity

UM-164 has demonstrated potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
LN229Glioma10.076.203.81
SF539Glioma3.752.681.23
GBM1492Patient-derived Glioblastoma10--

Data for glioma cell lines sourced from a 2022 study.[6]

In studies on triple-negative breast cancer cell lines, UM-164 showed an average GI50 of 160 nmol/L.[7] Furthermore, it was found to suppress cell motility and invasion in MDA-MB 231 and SUM 149 cell lines with an IC50 of 50 nmol/L.[7] The binding affinity (Kd) of UM-164 to c-Src is 2.7 nM.[7]

In Vivo Activity

In xenograft models of triple-negative breast cancer, UM-164 led to a significant decrease in tumor growth with limited in vivo toxicity.[1] Similarly, in a glioma xenograft model using LN229 cells, intraperitoneal administration of UM-164 at doses of 5 mg/kg and 10 mg/kg every three days resulted in a noticeable and persistent reduction in tumor size.[2][6]

Experimental Protocols

Cell Proliferation Assay (CCK8 Assay)

To assess the effect of UM-164 on cell growth, a Cell Counting Kit-8 (CCK8) assay is commonly employed.[2]

  • Cell Seeding: Cancer cells (e.g., LN229, SF539) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of UM-164 or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).

  • CCK8 Addition: At the end of the incubation period, CCK8 solution is added to each well according to the manufacturer's instructions.

  • Absorbance Reading: The plates are incubated for a further 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis

Western blotting is used to determine the effect of UM-164 on the protein expression and phosphorylation status of key signaling molecules.[6]

  • Cell Lysis: Cells treated with UM-164 or vehicle are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-Src, YAP, AXL, CYR61, and loading controls like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Subcutaneous xenograft models in immunocompromised mice are utilized to evaluate the in vivo anti-tumor efficacy of UM-164.[2][6]

  • Cell Implantation: A suspension of cancer cells (e.g., LN229) is injected subcutaneously into the flank of nude mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., every three days) using calipers.

  • Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. UM-164 is administered (e.g., via intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle solution.

  • Endpoint: The study continues for a predetermined period, or until the tumors in the control group reach a maximum allowed size.

  • Data Collection: Tumor volumes and body weights of the mice are recorded throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., TNBC, Glioma) Treatment UM-164 Treatment (Dose-Response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (CCK8) Treatment->Proliferation_Assay Migration_Invasion_Assay Migration & Invasion Assays (Transwell) Treatment->Migration_Invasion_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot IC50 Determine IC50 Values Proliferation_Assay->IC50 Mechanism Elucidate Mechanism of Action Western_Blot->Mechanism Xenograft_Model Establish Xenograft Model (Immunocompromised Mice) IC50->Xenograft_Model Inform Dosing UM164_Administration UM-164 Administration (e.g., i.p.) Xenograft_Model->UM164_Administration Tumor_Measurement Monitor Tumor Growth & Body Weight UM164_Administration->Tumor_Measurement Efficacy_Assessment Assess Anti-Tumor Efficacy & Toxicity Tumor_Measurement->Efficacy_Assessment

Figure 2: General experimental workflow for evaluating UM-164.

Conclusion

UM-164 is a novel dual inhibitor of c-Src and p38 MAPK with significant anti-tumor activity in preclinical models of triple-negative breast cancer and glioma. Its unique mechanism of binding to the inactive conformation of its target kinases and its ability to modulate key cancer-related signaling pathways, including the Hippo-YAP pathway, make it a compelling candidate for further development. The potent in vitro and in vivo efficacy, coupled with a favorable toxicity profile in animal models, underscores the therapeutic potential of UM-164. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

References

PQM-164: A Multifunctional Modulator of the Keap1/Nrf2 Pathway for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Target Identification and Validation

Abstract

PQM-164 is a novel N-aryl-cinnamoyl-hydrazone hybrid compound demonstrating significant neuroprotective potential, primarily through its interaction with the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides a comprehensive technical overview of the target identification and validation of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies for its validation, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases, such as Parkinson's disease, are characterized by progressive neuronal loss, often exacerbated by oxidative stress and inflammation. The Keap1/Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes. This compound has emerged as a potent activator of this pathway, exhibiting antioxidant, anti-inflammatory, and anti-α-synuclein accumulation properties, making it a promising therapeutic candidate for neurodegenerative disorders.[1][2]

Target Identification and Mechanism of Action

The primary molecular target of this compound is the Keap1/Nrf2 signaling pathway.[1][2] this compound's mechanism of action involves the activation of this pathway, leading to a cascade of downstream effects that contribute to its neuroprotective profile.

Keap1/Nrf2 Pathway Activation

This compound promotes the nuclear translocation of Nrf2 and enhances its transcriptional activity.[3] This is achieved by disrupting the Keap1-Nrf2 interaction, which prevents the ubiquitination and degradation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PQM164 This compound Keap1 Keap1 PQM164->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1->Cul3_Rbx1 Recruits Nrf2->Cul3_Rbx1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitinates Ub Ubiquitin Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

This compound activates the Keap1/Nrf2 signaling pathway.
Multifunctional Neuroprotective Effects

The activation of the Keap1/Nrf2 pathway by this compound results in several beneficial downstream effects:

  • Antioxidant Activity: this compound demonstrates direct free radical scavenging activity and indirectly boosts cellular antioxidant capacity by upregulating antioxidant gene expression.[1][2]

  • Anti-inflammatory Activity: The compound has been shown to decrease the gene expression of pro-inflammatory mediators such as iNOS, IL-1β, and TNF-α.[1][2]

  • Reduction of α-Synuclein Accumulation: this compound has a significant effect on reducing the accumulation of α-synuclein, a key pathological hallmark of Parkinson's disease.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pharmacological evaluation of this compound.

ParameterValueAssayReference
Antioxidant Activity (IC50) 0.93 µMDPPH Radical Scavenging Assay
Inhibition of ROS Formation 27.1% inhibitiont-BOOH-induced ROS in SH-SY5Y cells[2]

Experimental Protocols for Target Validation

The following protocols provide a detailed methodology for the key experiments used to validate the target and mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Interpretation DPPH DPPH Radical Scavenging Assay ROS_Assay t-BOOH-induced ROS Formation Assay (SH-SY5Y cells) IC50 IC50 Calculation DPPH->IC50 Western_Blot Western Blot Analysis (Keap1 & Nrf2 levels) (SH-SY5Y cells) ROS_Inhibition Quantification of ROS Inhibition ROS_Assay->ROS_Inhibition Anti_Inflammatory Anti-inflammatory Assay (iNOS, IL-1β, TNF-α gene expression) Protein_Expression Quantification of Protein Expression Western_Blot->Protein_Expression Alpha_Synuclein α-Synuclein Accumulation Assay Gene_Expression Quantification of Gene Expression Anti_Inflammatory->Gene_Expression Synuclein_Quantification Quantification of α-Synuclein Alpha_Synuclein->Synuclein_Quantification Target_Validation Target Validation: Keap1/Nrf2 Pathway Modulation & Neuroprotective Efficacy IC50->Target_Validation ROS_Inhibition->Target_Validation Protein_Expression->Target_Validation Gene_Expression->Target_Validation Synuclein_Quantification->Target_Validation

Experimental workflow for this compound target validation.
DPPH Radical Scavenging Assay

This assay assesses the direct free radical scavenging activity of this compound.

  • Reagents and Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM working solution of DPPH in methanol.

    • Serially dilute the this compound stock solution in methanol to obtain a range of concentrations.

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

t-BOOH-Induced ROS Formation Assay in SH-SY5Y Cells

This assay evaluates the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation in a cellular model of oxidative stress.

  • Reagents and Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052)

    • This compound

    • tert-Butyl hydroperoxide (t-BOOH)

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 96-well black microplate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • After pre-treatment, wash the cells with PBS.

    • Induce oxidative stress by treating the cells with t-BOOH for a specified duration.

    • Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess DCFH-DA.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

    • The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence in this compound treated cells to the t-BOOH only treated cells to determine the percentage of ROS inhibition.

Western Blot Analysis for Keap1 and Nrf2

This technique is used to determine the effect of this compound on the protein levels of Keap1 and the nuclear translocation of Nrf2.

  • Reagents and Materials:

    • SH-SY5Y cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Nuclear and cytoplasmic extraction kit

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-Keap1, anti-Nrf2, anti-β-actin, anti-Lamin B1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat SH-SY5Y cells with this compound for the desired time.

    • For total protein, lyse the cells in RIPA buffer. For subcellular fractionation, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Keap1, Nrf2, β-actin (cytoplasmic loading control), and Lamin B1 (nuclear loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the respective loading controls to determine the relative protein expression levels. An increase in nuclear Nrf2 and a decrease in cytoplasmic Keap1 would be indicative of pathway activation.

Conclusion

This compound is a promising multifunctional neuroprotective agent that exerts its effects through the robust activation of the Keap1/Nrf2 signaling pathway. The experimental evidence strongly supports its mechanism of action, demonstrating direct antioxidant properties, the ability to mitigate intracellular oxidative stress, and the modulation of key proteins in its target pathway. Furthermore, its anti-inflammatory and anti-α-synuclein aggregation activities highlight its potential as a disease-modifying therapeutic for Parkinson's disease and other related neurodegenerative disorders. The detailed protocols provided herein offer a framework for the continued investigation and validation of this compound and similar compounds targeting the Keap1/Nrf2 pathway.

References

Unraveling the Molecular Landscape: The Emergence of PQM-164

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Yields No Direct Identification of "PQM-164"

Despite a comprehensive search of scientific literature and chemical databases, the specific molecular entity designated as "this compound" has not been identified within the public domain of molecular biology research. Searches for "this compound" and related terms did not yield information on its chemical structure, biological activity, or any associated experimental data.

This suggests that "this compound" may represent one of several possibilities:

  • A Novel, Pre-publication Compound: It is possible that this compound is a very recent discovery that has not yet been disclosed in published literature. Often, compounds are referred to by internal project codes before a formal name is assigned.

  • A Typographical Error: The designation "this compound" could be a typographical error. Similar designations, such as "UM-164," a known dual inhibitor of c-Src and p38 MAPK, have been identified in the literature.

  • A Niche or Proprietary Molecule: The compound may be under investigation in a private or highly specialized research context with limited public information.

Clarification Required to Proceed

Due to the inability to concretely identify "this compound," this guide cannot currently provide the requested in-depth technical information, including quantitative data, experimental protocols, and signaling pathway diagrams.

Upon receiving the correct molecular identity, a thorough technical guide will be generated, adhering to all specified requirements for data presentation, experimental protocols, and mandatory visualizations. We are committed to providing a detailed and accurate resource for the scientific community once the subject molecule is unequivocally identified.

Methodological & Application

Application Notes and Protocols for PQM-164 (SM-164) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the experimental use of PQM-164, a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, in cancer cell culture models. It is critical to note that initial searches for "this compound" did not yield a known compound; however, the experimental context strongly suggests the intended compound is SM-164 , a well-characterized, potent, and cell-permeable antagonist of the X-linked inhibitor of apoptosis protein (XIAP).[1] SM-164 also induces the degradation of cellular Inhibitor of Apoptosis Proteins (cIAP-1 and cIAP-2).[2] This document will henceforth refer to the compound as SM-164.

SM-164 functions by mimicking the endogenous protein SMAC/Diablo, thereby relieving the inhibition of caspases by IAP proteins and promoting apoptosis.[3] It has demonstrated potent anti-tumor activity in various cancer cell lines, both as a single agent and in combination with other therapeutic agents like TRAIL (TNF-related apoptosis-inducing ligand) and conventional chemotherapeutics.[4] These protocols are designed to assist researchers in investigating the cellular effects of SM-164.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and binding affinities of SM-164 from published studies.

Table 1: Binding Affinities of SM-164 to IAP Proteins

IAP ProteinBinding Affinity (Ki)
XIAP (BIR2 and BIR3 domains)0.56 nM
cIAP-1 (BIR2 and BIR3 domains)0.31 nM
cIAP-2 (BIR3 domain)1.1 nM

Data sourced from Lu et al., 2008 and Sun et al., 2012.[5]

Table 2: IC50 Values of SM-164 in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueNotes
HL-60Leukemia1.39 nM---
MDA-MB-231Breast CancerEffective at 1-10 nMInduces apoptosis and PARP cleavage.[3]
SK-OV-3Ovarian CancerEffective at nanomolar concentrationsInduces apoptosis.
MALME-3MMelanomaEffective at nanomolar concentrationsInduces apoptosis.

Data compiled from various sources.[1][3]

Experimental Protocols

Cell Culture and Maintenance

This protocol provides general guidelines for the culture of MDA-MB-231, a commonly used triple-negative breast cancer cell line for studying the effects of SM-164.

Materials:

  • MDA-MB-231 cells

  • Leibovitz's L-15 Medium or Dulbecco's Modified Eagle Medium (DMEM)[5][6]

  • Fetal Bovine Serum (FBS), heat-inactivated[5][6]

  • L-Glutamine[6]

  • Penicillin-Streptomycin solution[5]

  • Trypsin-EDTA (0.25%)[5]

  • Phosphate-Buffered Saline (PBS), sterile[5]

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Media Preparation: Prepare complete growth medium consisting of either L-15 medium supplemented with 15% FBS and 2mM L-glutamine, or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]

  • Cell Thawing: Thaw cryopreserved MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.[5]

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T75 flask. A recommended seeding density is between 1-3 x 10^4 cells/cm².[6]

  • Incubation: Incubate the cells at 37°C. For L-15 medium, a CO2-free environment is suitable. For DMEM, maintain a humidified atmosphere with 5% CO2.[5][6]

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.[5][6] Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks or for experiments.

Preparation of SM-164 Stock Solution

Materials:

Procedure:

  • To prepare a 10 mM stock solution, reconstitute 1 mg of SM-164 powder in 89 µL of DMSO.[3]

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months.[3]

Cell Viability Assay (Trypan Blue Exclusion)

This assay determines the number of viable cells after treatment with SM-164.

Materials:

  • Cells cultured in 6-well plates

  • SM-164 stock solution

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of SM-164 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • After treatment, collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

  • Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • SM-164 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 1-5 x 10^5 cells per well in 6-well plates and incubate overnight.

  • Treat cells with the desired concentrations of SM-164 and controls for the intended time.

  • Harvest the cells (including supernatant) and wash them twice with cold PBS.[7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following SM-164 treatment.

Materials:

  • Cells cultured in 6-well plates

  • SM-164 stock solution

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with SM-164 as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet (3-6 x 10^6 cells/ml) and add 500uL of the cell suspension to a tube.[9]

  • While gently vortexing, add 5 mL of cold 70% ethanol dropwise to fix the cells.[9]

  • Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.[10]

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes and wash twice with PBS.[9][11]

  • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[9]

  • Incubate for at least 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

Western Blot Analysis

This technique is used to detect changes in the protein levels of cIAP-1, XIAP, and caspases upon SM-164 treatment.

Materials:

  • Cells cultured in 6-well or 10 cm plates

  • SM-164 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cIAP-1, anti-XIAP, anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with SM-164 (e.g., 10-100 nM for 1-24 hours).[12]

  • After treatment, wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (e.g., MDA-MB-231) treatment Treat cells with SM-164 (various concentrations and times) prep_cells->treatment prep_sm164 Prepare SM-164 Stock Solution (10 mM in DMSO) prep_sm164->treatment viability Cell Viability Assay (Trypan Blue) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot Analysis (cIAP-1, XIAP, Caspases) treatment->western data_analysis Quantify Results & Interpret Data viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: Experimental workflow for studying the effects of SM-164 on cancer cells.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR1 TNFa->TNFR Binds Casp8 Pro-caspase-8 TNFR->Casp8 Recruits & Activates SM164 SM-164 cIAP cIAP1/2 SM164->cIAP Induces Degradation XIAP XIAP SM164->XIAP Inhibits cIAP->Casp8 Inhibits (Ubiquitination) aCasp3 Active Caspase-3 XIAP->aCasp3 Inhibits aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Casp3 Pro-caspase-3 aCasp8->Casp3 Activates Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Simplified signaling pathway of SM-164-induced apoptosis.

References

Application Notes and Protocols for PQM-164 (UM-164) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM-164, more commonly referred to in scientific literature as UM-164, is a potent and selective dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Developed as a promising therapeutic agent, UM-164 has demonstrated significant anti-proliferative activity in various cancer models, notably in triple-negative breast cancer (TNBC) and glioma.[1][4] Its unique mechanism of binding to the inactive "DFG-out" conformation of c-Src confers a distinct pharmacological profile compared to other kinase inhibitors.[3] This application note provides a comprehensive overview of the use of UM-164 in high-throughput screening (HTS) campaigns for drug discovery and cancer research, including detailed protocols and data presentation.

Mechanism of Action and Signaling Pathway

UM-164 exerts its biological effects through the dual inhibition of c-Src and p38 MAPK.[1][4]

  • c-Src Inhibition: As a non-receptor tyrosine kinase, c-Src is a key regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, c-Src is overexpressed or hyperactivated, contributing to tumor progression and metastasis. UM-164 binds to the inactive conformation of c-Src, effectively shutting down its catalytic activity.[3]

  • p38 MAPK Inhibition: The p38 MAPK pathway is activated in response to cellular stress and inflammatory cytokines, and it plays a complex role in cancer, including the regulation of apoptosis, cell cycle, and invasion. UM-164's inhibition of p38α and p38β isoforms contributes to its anti-cancer effects.[1]

  • Hippo-YAP Pathway Modulation: Recent studies have shown that UM-164's anti-tumor activity in glioma is mediated through the Hippo-YAP signaling pathway.[4] UM-164 promotes the translocation of the transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing the expression of its target genes involved in cell proliferation and survival.[4]

PQM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c-Src c-Src Growth_Factor_Receptor->c-Src Activates Hippo_Pathway Hippo Pathway (LATS1/2) c-Src->Hippo_Pathway Inhibits p38_MAPK p38 MAPK p38_MAPK->Hippo_Pathway Activates YAP YAP Hippo_Pathway->YAP Phosphorylates p-YAP p-YAP (Inactive) YAP_nuc YAP YAP->YAP_nuc Translocates PQM164 This compound (UM-164) PQM164->c-Src Inhibits PQM164->p38_MAPK Inhibits TEAD TEAD YAP_nuc->TEAD Binds Target_Genes Target Gene Expression (e.g., CYR61, AXL) TEAD->Target_Genes Promotes

Figure 1: this compound (UM-164) Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency of UM-164 across various cancer cell lines as reported in the literature. This data is crucial for designing HTS assays and interpreting screening results.

Table 1: Anti-proliferative Activity of UM-164 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineGI50 (nmol/L)
MDA-MB-231180
Hs578t260
HCC19376.1
MDA-MB-468200
SUM 149150
SUM 102160
Average160

Data adapted from Gilani, R. A., et al. (2016). Clinical Cancer Research.

Table 2: Anti-proliferative Activity of UM-164 in Glioma Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
LN22910.076.203.81
SF5393.752.681.23

Data adapted from Xu, H., et al. (2022). Cancers.

High-Throughput Screening Protocols

While the original HTS discovery protocol for UM-164 is not publicly detailed, the following are representative protocols for both biochemical and cell-based assays suitable for screening for novel c-Src/p38 inhibitors or for using UM-164 as a control compound.

Protocol 1: Biochemical HTS Assay for c-Src Kinase Inhibition

This protocol describes a generic, fluorescence-based biochemical assay to identify inhibitors of c-Src kinase activity.

1. Assay Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the c-Src kinase. The phosphorylated peptide is detected by a specific antibody conjugated to a fluorophore, resulting in an increase in fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

2. Materials and Reagents:

  • Recombinant human c-Src kinase

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., PY20 antibody conjugated to a fluorescent dye)

  • Stop solution (e.g., 100 mM EDTA)

  • UM-164 (as a positive control)

  • DMSO (for compound dilution)

  • 384-well, low-volume, black assay plates

3. Experimental Workflow:

HTS_Biochemical_Workflow Start Start Compound_Plating Compound Plating: Dispense test compounds and controls (UM-164, DMSO) into 384-well plates. Start->Compound_Plating Enzyme_Addition Enzyme Addition: Add c-Src kinase solution to all wells. Compound_Plating->Enzyme_Addition Pre-incubation Pre-incubation: Incubate for 15-30 minutes at room temperature. Enzyme_Addition->Pre-incubation Reaction_Initiation Reaction Initiation: Add substrate/ATP mix to start the kinase reaction. Pre-incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation: Incubate for 60-120 minutes at 30°C. Reaction_Initiation->Reaction_Incubation Reaction_Termination Reaction Termination: Add stop solution and detection reagent. Reaction_Incubation->Reaction_Termination Signal_Incubation Signal Incubation: Incubate for 60 minutes at room temperature. Reaction_Termination->Signal_Incubation Plate_Reading Plate Reading: Read fluorescence signal on a compatible plate reader. Signal_Incubation->Plate_Reading Data_Analysis Data Analysis: Calculate % inhibition, Z'-factor, and identify hits. Plate_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: HTS Biochemical Assay Workflow.

4. Data Analysis and Quality Control:

  • Percent Inhibition: Calculated relative to high (DMSO) and low (UM-164) controls.

  • Z'-factor: A measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS. The formula is: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Protocol 2: Cell-Based HTS Assay for Anti-proliferative Activity

This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of cancer cells, such as the TNBC cell line MDA-MB-231.

1. Assay Principle: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to reduced cell viability.

2. Materials and Reagents:

  • MDA-MB-231 cells (or other relevant cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • UM-164 (as a positive control)

  • DMSO (as a negative control)

  • 384-well, solid white, tissue culture-treated assay plates

3. Experimental Workflow:

HTS_Cell_Based_Workflow Start Start Cell_Seeding Cell Seeding: Seed MDA-MB-231 cells into 384-well plates and incubate overnight. Start->Cell_Seeding Compound_Addition Compound Addition: Add test compounds and controls (UM-164, DMSO) to the cells. Cell_Seeding->Compound_Addition Incubation Incubation: Incubate for 72 hours at 37°C, 5% CO2. Compound_Addition->Incubation Reagent_Addition Reagent Addition: Equilibrate plates to room temperature and add CellTiter-Glo® reagent. Incubation->Reagent_Addition Signal_Stabilization Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the signal. Reagent_Addition->Signal_Stabilization Plate_Reading Plate Reading: Read luminescence on a compatible plate reader. Signal_Stabilization->Plate_Reading Data_Analysis Data Analysis: Calculate % viability, IC50 values, and identify hits. Plate_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: HTS Cell-Based Assay Workflow.

4. Data Analysis and Hit Confirmation:

  • Percent Viability: Calculated relative to high (DMSO) and low (staurosporine or high concentration of UM-164) controls.

  • IC50/GI50 Determination: For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory/growth inhibitory concentration.

  • Hit Confirmation and Prioritization: Hits from the primary screen should be re-tested and validated in orthogonal assays to eliminate false positives and confirm the mechanism of action.

Conclusion

This compound (UM-164) is a valuable tool compound for cancer research and a promising lead for drug development. Its dual inhibitory activity against c-Src and p38 MAPK provides a multi-pronged approach to targeting cancer cell proliferation and survival. The protocols and data presented here offer a framework for utilizing UM-164 in high-throughput screening campaigns to identify novel anti-cancer agents and to further elucidate the complex signaling pathways involved in tumorigenesis. The robust in vitro activity of UM-164 makes it an excellent positive control for both biochemical and cell-based HTS assays targeting these kinases.

References

Application Notes: A Guide to Studying Protein-Protein Interactions with a Small Molecule Inhibitor, Exemplified by Nutlin-3a

References

Application Notes and Protocols for UM-164 in Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers

Note: The following protocols are provided for UM-164, as it is understood that "PQM-164" was a likely typographical error. UM-164 is a dual inhibitor of c-Src and p38 MAPK, and its effects on the Hippo-YAP signaling pathway are well-documented.

Introduction to UM-164 and the Hippo-YAP Signaling Pathway

UM-164 is a potent small molecule inhibitor of both c-Src and p38 MAPK.[1][2] In cancer biology, particularly in glioma, UM-164 has been shown to suppress cell proliferation by modulating the Hippo-YAP signaling pathway.[1][3]

The Hippo pathway is a critical signaling cascade that regulates organ size, cell proliferation, and apoptosis.[4][5][6][7] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP).[4][6] When the Hippo pathway is active, it phosphorylates YAP, leading to its retention in the cytoplasm and subsequent degradation.[4][5] Conversely, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to transcription factors, primarily TEADs, to promote the expression of genes involved in cell proliferation and survival.[5][8]

UM-164 treatment has been demonstrated to increase the phosphorylation of YAP, which in turn leads to its translocation from the nucleus to the cytoplasm.[1][2][3] This cytoplasmic retention of YAP inhibits its transcriptional activity, thereby reducing the expression of its target genes like CYR61 and AXL and suppressing cell growth.[1][9] Immunofluorescence is an ideal technique to visualize and quantify this UM-164-induced change in the subcellular localization of YAP.[1][10]

Signaling Pathway Diagram

UM164_Hippo_YAP_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors p38 MAPK p38 MAPK LATS1/2 LATS1/2 p38 MAPK->LATS1/2 c-Src c-Src c-Src->LATS1/2 UM-164 UM-164 UM-164->p38 MAPK UM-164->c-Src YAP YAP LATS1/2->YAP Phosphorylation YAP_p p-YAP YAP_n YAP YAP_p->YAP_n YAP->YAP_p YAP->YAP_n Translocation TEAD TEAD YAP_n->TEAD Target Genes Target Genes TEAD->Target Genes Proliferation Proliferation Target Genes->Proliferation IF_Workflow A 1. Seed Cells on Coverslips B 2. Treat with UM-164 (24h) A->B C 3. Fix with 4% PFA B->C D 4. Permeabilize with Triton X-100 C->D E 5. Block with BSA/Serum D->E F 6. Incubate with Primary Ab (Anti-YAP) E->F G 7. Incubate with Secondary Ab (Fluorophore-conjugated) F->G H 8. Counterstain with DAPI G->H I 9. Mount Coverslips H->I J 10. Image with Fluorescence Microscope I->J K 11. Quantify Nuclear/Cytoplasmic Ratio J->K

References

Best practices for storing and handling PQM-164

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a representative template for best practices in handling a novel research compound. As there is no publicly available data for a specific molecule designated "PQM-164," the quantitative data, experimental protocols, and signaling pathways described herein are illustrative examples. Researchers must refer to the specific product datasheet and their own experimentally derived data for accurate and safe handling of any research compound.

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic applications. These application notes provide essential guidelines for its storage, handling, and use in a laboratory setting to ensure experimental integrity and personnel safety.

Properties of this compound

A summary of the general properties of this compound is provided below. This data is hypothetical and should be replaced with compound-specific information.

PropertyValueNotes
Molecular Weight 450.5 g/mol
Appearance White to off-white lyophilized powder
Purity >98% (by HPLC)Refer to lot-specific Certificate of Analysis for precise purity.
Solubility in DMSO ≥ 50 mg/mL (≥ 111 mM)
Solubility in Ethanol ≥ 10 mg/mL (≥ 22.2 mM)
Solubility in Water InsolubleDo not use water as a primary solvent for stock solutions.

Storage and Stability

Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes recommended storage conditions.

FormStorage TemperatureShelf Life (Hypothetical)Notes
Lyophilized Powder -20°C24 monthsProtect from light and moisture. Can be stored at 4°C for short-term use (up to 3 months).
DMSO Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Dilutions 4°C24 hoursPrepare fresh for each experiment from a frozen stock solution. Do not store for extended periods.

Handling and Safety Protocols

This compound is a compound with unknown toxicological properties. Standard laboratory safety precautions should be followed at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

Handling Guidelines:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of the powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol describes the preparation of a high-concentration stock solution.

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a 1 mg sample with a MW of 450.5, add 222 µL of DMSO).

  • Vortex the vial gently for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Preparation of Working Solutions
  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • It is recommended that the final concentration of DMSO in the assay be kept below 0.5% to avoid solvent-induced artifacts.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical mechanism of action for this compound and a typical experimental workflow.

PQM164_Signaling_Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates PQM164 This compound KinaseB Kinase B PQM164->KinaseB Inhibits KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.

PQM164_Experimental_Workflow start Start: Seed cells in 96-well plates incubation1 Incubate cells (24 hours) start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate cells with compound (48 hours) treatment->incubation2 assay Add viability reagent (e.g., MTT, CellTiter-Glo) incubation2->assay readout Measure signal (absorbance/luminescence) assay->readout analysis Data Analysis: Calculate IC50 values readout->analysis

Caption: A typical workflow for an in vitro cell viability assay.

Application Notes and Protocols for PQM-164 in Combination with Other Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM-164, also known as UM-164, is a potent dual inhibitor of c-Src and p38 MAPK.[1][] Its mechanism of action involves binding to the inactive "DFG-out" conformation of its target kinases, leading to profound anti-tumor effects in various cancer models, including glioma and triple-negative breast cancer (TNBC).[3] Research has demonstrated that this compound's primary anti-proliferative effect in glioma is mediated through the suppression of the Hippo-YAP signaling pathway, with the inhibition of p38 MAPK playing a more significant role than that of c-Src.[1]

These application notes provide a comprehensive overview of the use of this compound as a single agent and explore potential synergistic combinations with other research compounds. The protocols are derived from published studies to guide researchers in designing and executing experiments with this compound.

I. This compound as a Single Agent in Glioma Research

This compound has been shown to inhibit glioma cell growth, induce G1 phase cell cycle arrest, and suppress cell migration and spheroid formation.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various glioma cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Glioma Cell Lines [1]

Cell Line24h (µM)48h (µM)72h (µM)
LN22910.076.203.81
SF5393.752.681.23
GBM1492~10--
U874.38--
U2517.96--

Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cells (24h treatment) [1]

Cell LineTreatment% Cells in G1 Phase (Mean)
LN229Vehicle64.95
50 nM this compound71.44
100 nM this compound75.79
SF539Vehicle51.64
50 nM this compound60.80
100 nM this compound66.68

II. This compound in Combination with Other Research Compounds

While research on this compound has predominantly focused on its single-agent efficacy, its mechanism of action suggests rational combination strategies to enhance its anti-cancer activity and overcome potential resistance.

Rationale for Combination Therapies
  • Targeting Parallel Pathways: Combining this compound with inhibitors of pathways that act in parallel to the c-Src/p38/YAP axis could lead to synthetic lethality.

  • Overcoming Resistance: this compound's impact on the Hippo-YAP pathway, a known mediator of resistance to targeted therapies, makes it a strong candidate for combination studies.[4]

  • Synergistic Effects: Dual inhibition of multiple critical signaling nodes can produce a synergistic anti-tumor response.

Potential Combination Strategies
  • Combination with AKT Inhibitors: In studies on triple-negative breast cancer, the combination of this compound with an AKT inhibitor has been shown to be synergistic.[5] Given the frequent activation of the PI3K/AKT pathway in glioma, this represents a promising combination to investigate.

  • Combination with MEK Inhibitors: As a dual c-Src/p38 inhibitor, this compound could be combined with MEK inhibitors. This approach has shown promise in KRAS-mutated non-small cell lung cancer.[6] A patent has also listed UM-164 for potential combination with MEK and EGFR/ERBB2 inhibitors in RAS-mutant cancers.

  • Combination with other Hippo-YAP Pathway Modulators: Targeting the Hippo-YAP pathway at different points could yield a more robust anti-tumor response. Combining this compound with compounds that, for example, disrupt the YAP-TEAD interaction could be a viable strategy.

III. Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CCK8)

This protocol is adapted from studies on glioma cell lines.[1]

  • Cell Seeding: Seed glioma cells (e.g., LN229, SF539) in 96-well plates at a density of 5,000 cells/well in complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).

  • Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • CCK8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Hippo-YAP Pathway Proteins

This protocol allows for the assessment of this compound's effect on key signaling proteins.[1]

  • Cell Lysis: Plate glioma cells in 6-well plates and treat with this compound (e.g., 50 nM, 100 nM) or a vehicle control for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pYAP (S127), YAP, AXL, CYR61, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

IV. Visualizations

Signaling Pathway Diagram

PQM164_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases cSrc c-Src Receptor Tyrosine Kinases->cSrc Activates LATS1_2 LATS1/2 cSrc->LATS1_2 Inhibits p38 p38 MAPK p38->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates pYAP pYAP (S127) (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Nuclear Translocation pYAP->YAP Cytoplasmic Retention PQM164 This compound PQM164->cSrc Inhibits PQM164->p38 Inhibits YAP_nuc->YAP TEAD TEAD YAP_nuc->TEAD TargetGenes Target Genes (CYR61, AXL) TEAD->TargetGenes Promotes Transcription

Caption: this compound inhibits c-Src and p38 MAPK, leading to YAP phosphorylation and cytoplasmic retention, thereby suppressing target gene transcription.

Experimental Workflow Diagram

Combination_Screen_Workflow cluster_setup Experiment Setup cluster_assay Data Acquisition cluster_analysis Data Analysis start Seed Glioma Cells (96-well plates) treatment Treat with: - this compound alone - Compound X alone - this compound + Compound X - Vehicle Control start->treatment incubation Incubate for 72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CCK8 / CellTiter-Glo) incubation->viability_assay readout Measure Absorbance / Luminescence viability_assay->readout data_norm Normalize Data to Vehicle Control readout->data_norm synergy_calc Calculate Combination Index (CI) (Chou-Talalay method) data_norm->synergy_calc results Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) synergy_calc->results

References

Troubleshooting & Optimization

Refining experimental conditions for PQM-164 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental conditions for studies involving UM-164. The information is presented in a question-and-answer format to directly address specific issues users might encounter.

Important Notice: A key research paper on UM-164, "UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in 2020. Researchers should be aware of this and critically evaluate the findings from this publication.

Frequently Asked Questions (FAQs)

Q1: What is UM-164 and what is its mechanism of action?

UM-164 is a potent, dual inhibitor of the c-Src and p38 MAPK (p38α and p38β) kinases.[1][2][3] It uniquely binds to the DFG-out (inactive) conformation of its target kinases.[4][5] This mechanism is thought to contribute to its potent anti-cancer activity by not only inhibiting the catalytic function of the kinases but also potentially altering their non-catalytic roles.[4][6]

Q2: What are the primary cellular effects of UM-164?

In various cancer cell lines, particularly triple-negative breast cancer (TNBC) and glioma, UM-164 has been shown to:

  • Inhibit cell proliferation and viability.[1][3][5]

  • Suppress cell motility and invasion.[2][3]

  • Induce cell cycle arrest at the G1/S phase.

  • Reduce the activity of the Hippo-YAP signaling pathway by preventing the nuclear localization of YAP.

Q3: Is there any information on off-target effects or cytotoxicity of UM-164?

While UM-164 is a potent inhibitor of the Src and p38 kinase families, kinome-wide profiling has identified other kinases that are also inhibited to a lesser extent. In glioma cell studies, UM-164 demonstrated significant inhibitory effects on primary glioma cells while not substantially affecting the growth of human microglial cells, suggesting a degree of selectivity.[1] However, one study noted that UM-164 was less effective and less cytotoxic in about half of the melanoma cell lines tested compared to another inhibitor. Researchers should always validate the effects of UM-164 in their specific cell system.

Troubleshooting and Experimental Guides

Solubility and Stock Solution Preparation

Q4: How do I dissolve and store UM-164?

Proper handling and storage of UM-164 are critical for maintaining its activity.

Parameter Recommendation
Solvent DMSO (Dimethyl sulfoxide)
Solubility in DMSO Up to 100 mg/mL (156.08 mM)
Stock Solution Storage Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Powder Storage Store at -20°C for up to 3 years.

Troubleshooting Tip: If you observe precipitation in your stock solution, gently warm it to 37°C and vortex to redissolve. To avoid issues with moisture-absorbing DMSO which can reduce solubility, always use fresh, anhydrous DMSO for preparing stock solutions.[2]

In Vitro Studies: Cell-Based Assays

Q5: What are recommended starting concentrations for in vitro experiments?

The optimal concentration of UM-164 will vary depending on the cell line and the duration of the experiment. Based on published data, here are some suggested starting ranges:

Assay Type Cell Line Examples Concentration Range Treatment Duration
Cell Viability/Proliferation (IC50/GI50) LN229, SF539 (Glioma)0.01 - 10 µM24 - 72 hours[1]
TNBC cell lines160 nM (average GI50)Not specified
Colony Formation LN229, SF539 (Glioma)50 - 100 nM14 days[1]
Cell Migration/Invasion MDA-MB-231, SUM 149 (TNBC)50 nM (IC50)24 hours[2]
LN229, SF539 (Glioma)100 nM24 hours[1]
Western Blot (p38/Src phosphorylation) SUM 149 (TNBC)50 nMNot specified[2]

Troubleshooting Tip: Always perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.

Experimental Protocols

Detailed Methodology: Cell Viability Assay (e.g., CCK8/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of UM-164 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of UM-164. Include a vehicle control (DMSO) at the same final concentration as the highest UM-164 treatment.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Assay: Add the viability reagent (e.g., CCK8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Detailed Methodology: Transwell Migration Assay

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Chamber Setup: Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Treatment: Add UM-164 at the desired concentration (e.g., 100 nM) to both the upper and lower chambers to ensure a stable gradient is not formed by the inhibitor itself.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C and 5% CO2.

  • Staining and Counting: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet). Count the number of migrated cells in several fields of view under a microscope.

Detailed Methodology: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Allow the cells to adhere for 24 hours, then replace the medium with fresh medium containing UM-164 (e.g., 50-100 nM) or a vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 14 days), replacing the medium with fresh treatment-containing medium every 2-3 days.

  • Staining: After colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.

  • Quantification: Gently wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as a cluster of >50 cells).

Visualizations

UM164_Signaling_Pathway UM164 UM-164 cSrc c-Src UM164->cSrc inhibits p38 p38 MAPK UM164->p38 inhibits LATS1 LATS1 cSrc->LATS1 inhibits (via phosphorylation) p38->LATS1 activates YAP YAP LATS1->YAP phosphorylates YAP_p p-YAP (Cytoplasmic) YAP->YAP_p sequestered YAP_n YAP (Nuclear) YAP->YAP_n TEAD TEAD YAP_n->TEAD co-activates TargetGenes Target Gene Expression (e.g., CYR61, AXL) TEAD->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: UM-164 inhibits c-Src and p38, impacting the Hippo-YAP signaling pathway.

Caption: General experimental workflow for in vitro studies with UM-164.

Troubleshooting_Logic Start Unexpected Results with UM-164 Check_Stock Check Stock Solution (Precipitation? Age?) Start->Check_Stock Check_Conc Verify Final Concentration (Dilution Error?) Check_Stock->Check_Conc No New_Stock Prepare Fresh Stock Check_Stock->New_Stock Yes Check_Cells Assess Cell Health (Viability? Contamination?) Check_Conc->Check_Cells No Recalculate Recalculate Dilutions Check_Conc->Recalculate Yes Check_Protocol Review Assay Protocol (Incubation Time? Seeding Density?) Check_Cells->Check_Protocol No New_Cells Use New Cell Stock Check_Cells->New_Cells Yes Optimize_Assay Optimize Assay Parameters Check_Protocol->Optimize_Assay Yes Rerun Rerun Experiment Check_Protocol->Rerun No New_Stock->Rerun Recalculate->Rerun New_Cells->Rerun Optimize_Assay->Rerun

Caption: A logical troubleshooting guide for experiments involving UM-164.

References

Addressing inconsistencies in PQM-164 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained with PQM-164. Our aim is to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible data.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues that may be encountered during experiments with this compound.

Issue 1: High Variability in Cell Viability Assay Results

Question: We are observing significant variability in our cell viability (e.g., MTT, CCK8) assay results when treating cells with this compound. What are the potential causes and solutions?

Answer: High variability in cell viability assays is a common issue in in-vitro testing.[1][2] Several factors related to cell culture and handling can contribute to this problem.[2]

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Cell Culture Conditions Ensure consistent cell passage number, confluency, and growth media composition for all experiments.[2] Avoid using cells that have been in continuous culture for too long, as this can lead to genetic drift and altered drug responses.
Inconsistent Seeding Density Optimize and strictly adhere to a standardized cell seeding protocol. Uneven cell distribution in multi-well plates can lead to significant variations.
Pipetting Errors Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce variability.[2] Regularly calibrate pipettes and use proper pipetting techniques to minimize errors.
Edge Effects in Plates The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.
Reagent Quality Use high-quality, validated reagents and biomaterials.[3][4] Ensure that the solvent used to dissolve this compound does not affect cell viability at the final concentration used.
Contamination Microbial contamination can significantly impact cell health and produce unreliable results.[2] Regularly test cell cultures for mycoplasma and other contaminants.

Issue 2: Inconsistent Inhibition of Target Phosphorylation

Question: Our Western blot analysis shows inconsistent inhibition of c-Src and p38 MAPK phosphorylation after this compound treatment. Why might this be happening?

Answer: As a dual inhibitor of c-Src and p38 MAPK, this compound is expected to reduce the phosphorylation of these targets. Inconsistent results can stem from several experimental variables.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Suboptimal Treatment Time The kinetics of target inhibition can vary between cell lines. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of c-Src and p38 MAPK phosphorylation.
This compound Degradation Ensure proper storage and handling of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.
Cell Lysis and Protein Extraction Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during extraction. Ensure complete cell lysis to release all cellular proteins.
Western Blotting Technique Optimize antibody concentrations (both primary and secondary). Ensure proper blocking and washing steps to minimize background and non-specific binding. Use a sensitive and reliable detection reagent.
Loading Controls Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. This is crucial for accurate quantification of target inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a dual inhibitor of the non-receptor tyrosine kinase c-Src and the p38 mitogen-activated protein kinase (MAPK). By inhibiting these kinases, this compound can modulate downstream signaling pathways, such as the Hippo-YAP pathway, leading to reduced cell proliferation.

Q2: What is the recommended solvent for dissolving this compound?

A2: The appropriate solvent will depend on the specific formulation of this compound. Always refer to the manufacturer's data sheet for recommended solvents and solubility information. Commonly used solvents for similar small molecule inhibitors include DMSO. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line, as high concentrations can be cytotoxic.

Q3: How can I confirm that this compound is active in my cellular model?

A3: To confirm the activity of this compound, you should assess the phosphorylation status of its known targets, c-Src and p38 MAPK, via Western blotting. A decrease in the phosphorylated forms of these proteins upon treatment would indicate target engagement. Additionally, you can measure the expression of downstream target genes of the Hippo-YAP pathway, such as CYR61 and AXL.

Q4: Are there known off-target effects of this compound?

A4: While this compound is designed as a dual inhibitor of c-Src and p38 MAPK, like most kinase inhibitors, the potential for off-target effects exists. It is advisable to consult the literature for any published kinome screening data or to perform your own to characterize the selectivity of this compound in your experimental system.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for Target Phosphorylation

  • Cell Treatment and Lysis: Treat cells with this compound for the optimized duration. Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of c-Src and p38 MAPK.

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PQM164_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Downstream Pathway cluster_effect Cellular Effect PQM164 This compound cSrc c-Src PQM164->cSrc Inhibits p38 p38 MAPK PQM164->p38 Inhibits Hippo Hippo Pathway cSrc->Hippo p38->Hippo YAP YAP (Active) Hippo->YAP Promotes inactivation YAP_inactive YAP (Inactive) Proliferation Cell Proliferation YAP->Proliferation

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Result Observed CheckReagents Verify Reagent Quality (this compound, Media, etc.) Start->CheckReagents CheckProtocol Review Experimental Protocol for Deviations CheckReagents->CheckProtocol Reagents OK RepeatExperiment Repeat Experiment with Controls CheckReagents->RepeatExperiment Reagents Faulty CheckCells Assess Cell Health and Culture Conditions CheckProtocol->CheckCells Protocol OK CheckProtocol->RepeatExperiment Protocol Error OptimizeAssay Optimize Assay Parameters (e.g., incubation time, concentrations) CheckCells->OptimizeAssay Cells Healthy CheckCells->RepeatExperiment Cell Issue StandardizeHandling Standardize Cell Handling and Pipetting Techniques OptimizeAssay->StandardizeHandling StandardizeHandling->RepeatExperiment AnalyzeData Analyze and Compare Data RepeatExperiment->AnalyzeData

Caption: General troubleshooting workflow.

References

Technical Support Center: PQM-164 Protocol Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the dual c-Src and p38 MAPK inhibitor, PQM-164 (also referred to as UM-164), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of c-Src and p38 MAPK. Its anti-tumor effects, particularly in glioma cells, are mediated through the suppression of the Hippo-YAP signaling pathway.[1] this compound promotes the translocation of YAP from the nucleus to the cytoplasm, which in turn reduces the expression of its target genes, such as CYR61 and AXL, leading to decreased cell proliferation.[1]

Q2: In which cell lines has this compound shown efficacy?

A2: this compound has demonstrated efficacy in glioma cell lines, specifically LN229 and SF539.[1] It has been shown to inhibit cell growth and induce G1 phase cell cycle arrest in these cells.[1]

Q3: What is the role of p38 MAPK in the anti-YAP activity of this compound?

A3: Studies suggest that the inhibition of p38 MAPK plays a more significant role than Src inhibition in the reduction of YAP activity mediated by this compound.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Efficacy or No Observable Effect Suboptimal concentration of this compound.Determine the optimal concentration for your specific cell line using a dose-response curve (e.g., CCK8 assay). Concentrations around 100 nM have been effective in glioma cell lines.[1]
Insufficient incubation time.Optimize the incubation time. A 24-hour incubation period has been shown to be effective for observing changes in protein levels.[1]
Cell line resistance.Some cell lines may be inherently resistant to this compound. Consider using a positive control cell line known to be sensitive, such as LN229 or SF539.[1]
Cell Death or Toxicity This compound concentration is too high.Perform a toxicity assay to determine the cytotoxic concentration for your cell line and use a concentration below this threshold.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
Inconsistent Results Variability in cell culture conditions.Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
Instability of this compound.Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

Quantitative Data Summary
Cell LineAssayTreatmentResult
LN229CCK8 Assay100 nM this compoundInhibition of cell growth
SF539CCK8 Assay100 nM this compoundInhibition of cell growth
LN229Western Blot100 nM this compound (24h)Decreased protein levels of YAP, pYAP (S127), AXL, and CYR61
SF539Western Blot100 nM this compound (24h)Decreased protein levels of YAP, pYAP (S127), AXL, and CYR61
LN229Colony Formation100 nM this compoundReduced number of colonies
Detailed Methodologies

Cell Culture: LN229 and SF539 glioma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK8):

  • Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK8 solution to each well and incubate for 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis:

  • Treat cells with this compound at the desired concentration and time point.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an ECL detection system.

Colony Formation Assay:

  • Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treat with this compound or vehicle control and incubate for approximately 2 weeks, replacing the medium every 3 days.

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Count the number of colonies.

Visualizations

PQM164_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Src Src YAP_nuc YAP Src->YAP_nuc promotes nuclear localization p38 p38 p38->YAP_nuc promotes nuclear localization YAP_cyto YAP pYAP pYAP (S127) YAP_cyto->pYAP phosphorylation YAP_nuc->YAP_cyto translocation Target_Genes Target Genes (CYR61, AXL) YAP_nuc->Target_Genes activates Proliferation Proliferation Target_Genes->Proliferation This compound This compound This compound->Src inhibits This compound->p38 inhibits

Caption: this compound signaling pathway in glioma cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., LN229, SF539) PQM164_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->PQM164_Treatment Viability Cell Viability Assay (CCK8) PQM164_Treatment->Viability Western_Blot Western Blot (YAP, pYAP, AXL, CYR61) PQM164_Treatment->Western_Blot Colony_Formation Colony Formation Assay PQM164_Treatment->Colony_Formation Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Colony_Formation->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

PQM-164: A Comparative Analysis of a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound PQM-164 against existing neuroprotective agents, with a focus on its potential therapeutic applications in Parkinson's disease. The information is compiled from available scientific literature and is intended to provide an objective overview supported by experimental data.

Introduction to this compound

This compound is a novel N-aryl-cinnamoyl-hydrazone hybrid compound designed as a multifunctional neuroprotective agent. It has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies. The core mechanism of action of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress. Additionally, this compound has been shown to reduce the accumulation of α-synuclein, a protein aggregate strongly implicated in the pathology of Parkinson's disease.

Comparative Efficacy of this compound and Existing Compounds

A direct head-to-head comparative study of this compound with other neuroprotective agents is not yet available in the public domain. The primary research on this compound, "Synthesis and pharmacological evaluation of novel N-aryl-cinnamoyl-hydrazone hybrids designed as neuroprotective agents for the treatment of Parkinson's disease," provides the most comprehensive data on its efficacy. However, access to the full quantitative data from this study is limited.

This guide, therefore, presents a comparison of this compound's known activities with those of its parent structural compounds, curcumin (B1669340) and resveratrol, and two other established neuroprotective agents, edaravone (B1671096) and citicoline (B1669096), based on data from various independent studies. It is crucial to note that the following data is not from direct comparative experiments and should be interpreted with caution.

Table 1: Comparison of In Vitro Antioxidant and Neuroprotective Effects
CompoundAssayModelEfficacy MetricResult
This compound DPPH Radical ScavengingChemical AssayIC500.93 µM
CurcuminA53T SNCA-induced toxicityPC12 cellsCell ViabilityDose-dependent protection (0.1-1.0 μM)[1]
Resveratrol6-OHDA-induced toxicityNeuronal cellsCell ViabilityProtective effect
EdaravoneRotenone-induced ROS productionRat midbrain tissueROS LevelsInhibition of ROS production[2]
Citicoline6-OHDA-induced toxicityRat modelDopamine (B1211576) LevelsIncrease in dopamine release[3]

Disclaimer: The data presented in this table is compiled from different studies and does not represent a direct comparison under the same experimental conditions.

Table 2: Comparison of In Vivo Neuroprotective Effects in Parkinson's Disease Models
CompoundAnimal ModelKey Outcomes
This compound Not specified in available abstractsReduced α-synuclein accumulation, anti-inflammatory effects
CurcuminMPTP-induced mouse modelImproved motor function, protected dopaminergic neurons
Resveratrol6-OHDA-induced rat modelAttenuated apomorphine-induced rotations, reduced inflammatory markers
EdaravoneRotenone-induced rat modelAbolished catalepsy, protected mitochondria and dopamine neurons[2]
Citicoline6-OHDA-induced rat modelImproved learning and memory, reduced cognitive impairment[3]

Disclaimer: The data presented in this table is compiled from different studies and does not represent a direct comparison under the same experimental conditions.

Experimental Protocols

Detailed experimental protocols for this compound are contained within the primary publication, which is not fully accessible. The following are generalized protocols for key experiments typically used to evaluate neuroprotective compounds, based on the methodologies reported for the comparator agents.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • The test compound (e.g., this compound) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

In Vivo Parkinson's Disease Model (e.g., 6-OHDA-induced)

This protocol outlines the induction of a Parkinson's disease model in rats and subsequent treatment.

  • Lesion Induction: Male Sprague-Dawley rats are anesthetized, and a stereotactic injection of 6-hydroxydopamine (6-OHDA) is administered into a specific brain region (e.g., the medial forebrain bundle) to create a unilateral lesion of the nigrostriatal pathway.

  • Treatment: Following a recovery period, the rats are randomly assigned to treatment groups. The test compound (e.g., citicoline at 500 mg/kg, intraperitoneally) or a vehicle is administered daily for a set duration (e.g., 7, 14, or 28 days).

  • Behavioral Assessment: Motor function is assessed using tests such as the apomorphine-induced rotation test. The number of contralateral rotations is recorded over a specific period.

  • Histological and Biochemical Analysis: After the treatment period, the animals are euthanized, and their brains are collected for analysis. This can include immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and measurement of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway modulated by this compound is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

PQM164_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PQM164 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PQM164->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound activates the Nrf2 antioxidant response pathway.

Experimental Workflow for Neuroprotective Agent Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel neuroprotective compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation A1 Compound Synthesis & Characterization A2 Antioxidant Assays (e.g., DPPH, ORAC) A1->A2 A3 Cell-based Assays (e.g., SH-SY5Y cells) A1->A3 A4 Toxicity Assessment A3->A4 B1 Animal Model of PD (e.g., 6-OHDA, MPTP) A4->B1 B2 Compound Administration (dose-response) B1->B2 B3 Behavioral Testing (e.g., rotarod, pole test) B2->B3 B4 Post-mortem Analysis (IHC, Western Blot, HPLC) B3->B4 C1 Statistical Analysis B4->C1 C2 Mechanism of Action Elucidation C1->C2 C3 Lead Compound Identification C2->C3

Caption: Preclinical workflow for neuroprotective drug discovery.

Conclusion

References

A Head-to-Head Comparison: Pembrolizumab (KEYNOTE-164) vs. Nivolumab plus Ipilimumab (CheckMate 142) in MSI-H/dMMR Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading immunotherapies for researchers, scientists, and drug development professionals.

In the landscape of cancer immunotherapy, particularly for tumors with high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR), immune checkpoint inhibitors have emerged as a cornerstone of treatment. This guide provides a detailed comparison of two prominent treatment regimens: Pembrolizumab, as investigated in the KEYNOTE-164 trial, and the combination of Nivolumab and Ipilimumab, studied in the CheckMate 142 trial, for patients with metastatic MSI-H/dMMR colorectal cancer (CRC).

Data Presentation

The following tables summarize the key efficacy and safety data from the KEYNOTE-164 and CheckMate 142 clinical trials.

Table 1: Efficacy in Previously Treated MSI-H/dMMR Metastatic Colorectal Cancer
Efficacy EndpointPembrolizumab (KEYNOTE-164, Cohort A)Nivolumab + Ipilimumab (CheckMate 142)
Objective Response Rate (ORR) 33% (95% CI, 21%-46%)[1]65% (95% CI, 55%-73%)[2]
Complete Response (CR) Rate Not Reported13%[2]
Partial Response (PR) Rate Not Reported52%[2]
Stable Disease (SD) Rate Not Reported21%[2]
Disease Control Rate (DCR) Not Reported81% (95% CI, 72%-87%)[2]
Median Duration of Response (DoR) Not Reached[1]Not Reached
Median Progression-Free Survival (PFS) 2.3 months (95% CI, 2.1-8.1 months)[1]7.9 months (95% CI, 5.5-12.2 months)
12-month PFS Rate 34%[1]57%
24-month PFS Rate 31%[1]52%
Median Overall Survival (OS) 31.4 months (95% CI, 21.4 months to not reached)[1]Not Reached
12-month OS Rate 72%[1]85%
24-month OS Rate 55%[1]74%
Table 2: Safety Profile in Previously Treated MSI-H/dMMR Metastatic Colorectal Cancer
Adverse Event (AE) ProfilePembrolizumab (KEYNOTE-164, Cohort A)Nivolumab + Ipilimumab (CheckMate 142)
Any-Grade Treatment-Related AEs 62%[1]73%
Grade 3-4 Treatment-Related AEs 16%[1]32%
Most Common Any-Grade Treatment-Related AEs (≥10%) Arthralgia (16%), Nausea (16%), Diarrhea (13%), Asthenia (13%), Pruritus (13%), Fatigue (10%)[1]Pruritus (30%), Fatigue (28%), Diarrhea (24%), Nausea (18%), Rash (17%), Hypothyroidism (15%), Arthralgia (13%), Increased AST (12%), Pyrexia (11%), Hyperthyroidism (10%)
Treatment Discontinuation due to Treatment-Related AEs 6.6%13%[3]

Experimental Protocols

KEYNOTE-164 (Pembrolizumab)

The KEYNOTE-164 trial was a phase II, open-label, multicenter study.[4][5]

  • Patient Population: Patients with metastatic MSI-H/dMMR colorectal cancer who had received at least two prior lines of standard therapy (Cohort A) or at least one prior line of therapy (Cohort B).[4][5]

  • Treatment Regimen: Patients received 200 mg of Pembrolizumab intravenously every 3 weeks for up to 35 cycles (approximately 2 years) or until disease progression, unacceptable toxicity, or patient withdrawal.[4][6]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by blinded independent central review according to RECIST v1.1.[6]

  • Secondary Endpoints: Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[4]

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Response Assessment s1 Metastatic MSI-H/dMMR CRC s2 ≥2 Prior Therapies (Cohort A) ≥1 Prior Therapy (Cohort B) s1->s2 t1 Pembrolizumab 200 mg IV Q3W s2->t1 t2 Up to 35 Cycles (~2 years) t1->t2 a1 Tumor Imaging (RECIST v1.1) t2->a1 a2 Primary Endpoint: ORR a1->a2 a3 Secondary Endpoints: DoR, PFS, OS, Safety a1->a3

KEYNOTE-164 Experimental Workflow
CheckMate 142 (Nivolumab + Ipilimumab)

The CheckMate 142 trial was a phase II, open-label, multicohort study.[7]

  • Patient Population: The data presented here is from the cohort of patients with previously treated MSI-H/dMMR metastatic colorectal cancer.[2]

  • Treatment Regimen: Patients received Nivolumab at a dose of 3 mg/kg of body weight plus Ipilimumab at a dose of 1 mg/kg intravenously every 3 weeks for 4 doses, followed by Nivolumab 3 mg/kg every 2 weeks until disease progression or unacceptable toxicity.[2]

  • Primary Endpoint: The primary endpoint was investigator-assessed ORR.[2]

  • Secondary Endpoints: Secondary endpoints included duration of response, progression-free survival, and overall survival.

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Response Assessment s1 Previously Treated MSI-H/dMMR mCRC t1 Induction: Nivolumab 3 mg/kg + Ipilimumab 1 mg/kg IV Q3W (4 doses) s1->t1 t2 Maintenance: Nivolumab 3 mg/kg IV Q2W t1->t2 a1 Tumor Imaging (RECIST v1.1) t2->a1 a2 Primary Endpoint: ORR a1->a2 a3 Secondary Endpoints: DoR, PFS, OS a1->a3

CheckMate 142 Experimental Workflow

Mechanism of Action

Both Pembrolizumab and Nivolumab are monoclonal antibodies that target the programmed cell death protein 1 (PD-1) receptor on T-cells.[8][9][10][11] Ipilimumab, on the other hand, targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4).[12][13][14]

Pembrolizumab and Nivolumab (Anti-PD-1)

Tumor cells can express programmed death-ligand 1 (PD-L1) and PD-L2, which bind to the PD-1 receptor on activated T-cells. This interaction sends an inhibitory signal to the T-cell, preventing it from attacking the tumor cell. Pembrolizumab and Nivolumab act by blocking the PD-1 receptor, thereby preventing its interaction with PD-L1 and PD-L2.[8] This "releases the brakes" on the T-cell, allowing it to recognize and eliminate cancer cells.[9]

G cluster_tumor Tumor Cell cluster_tcell T-Cell tumor Tumor Cell pdl1 PD-L1/PD-L2 pd1 PD-1 Receptor pdl1->pd1 Inhibitory Signal (T-Cell Deactivation) tcell T-Cell pembrolizumab Pembrolizumab / Nivolumab pembrolizumab->pd1 Blocks Interaction

Anti-PD-1 Mechanism of Action
Ipilimumab (Anti-CTLA-4)

CTLA-4 is another inhibitory receptor on the surface of T-cells. It competes with the co-stimulatory receptor CD28 for binding to B7 ligands (CD80 and CD86) on antigen-presenting cells (APCs). The binding of CTLA-4 to B7 ligands downregulates T-cell activation. Ipilimumab blocks CTLA-4, preventing this inhibitory signal and promoting T-cell activation and proliferation.[14]

G cluster_apc Antigen-Presenting Cell (APC) cluster_tcell T-Cell apc APC b7 B7 (CD80/CD86) ctla4 CTLA-4 Receptor b7->ctla4 Inhibitory Signal cd28 CD28 Receptor b7->cd28 Activatory Signal tcell T-Cell ipilimumab Ipilimumab ipilimumab->ctla4 Blocks Interaction

Anti-CTLA-4 Mechanism of Action
Nivolumab + Ipilimumab Combination

The combination of Nivolumab and Ipilimumab targets two distinct immune checkpoint pathways. By blocking both PD-1 and CTLA-4, this dual immunotherapy approach aims to enhance the anti-tumor immune response more effectively than targeting a single pathway.[12][15]

References

Unable to Validate Biological Target Specificity for PQM-164

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the molecule "PQM-164" has yielded no specific information regarding its biological target, mechanism of action, or any associated experimental data. Consequently, the creation of a comparison guide to validate its target specificity against other alternatives is not possible at this time.

The initial search aimed to gather data on this compound's biological target, potential off-target effects, and existing experimental validation. However, the search results did not contain any relevant information about a compound designated this compound. The results did, however, provide general information on the validation of therapeutic targets and the assessment of off-target effects in drug discovery and gene editing, which are crucial for the development of specific therapeutics.

Without foundational information on this compound, including its intended biological target and data from specificity assays, the core requirements of the requested comparison guide cannot be met. This includes the presentation of quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways or experimental workflows.

Further investigation into scientific literature and databases is contingent on the provision of a correct and recognized identifier for the molecule of interest. Researchers, scientists, and drug development professionals seeking information on the specificity of a particular compound are advised to ensure the accuracy of the compound's name or provide alternative identifiers such as its chemical structure, CAS number, or associated patent information.

Should a valid identifier for the molecule be provided, a thorough analysis of its biological target specificity, including comparisons with relevant alternatives, can be conducted. This would involve:

  • Identification of the Primary Biological Target: Elucidating the specific protein, enzyme, or pathway that the compound is designed to modulate.

  • Review of Specificity Assays: Examining data from techniques such as kinase profiling, cellular thermal shift assays (CETSA), or affinity purification-mass spectrometry (AP-MS) to identify on- and off-target interactions.

  • Comparison with Alternative Compounds: Benchmarking the compound's specificity against other known inhibitors or modulators of the same target.

  • Data Synthesis and Visualization: Compiling the findings into comparative tables and generating diagrams to illustrate the compound's mechanism of action and the experimental approaches used for its validation.

At present, due to the lack of information on "this compound," the requested comparison guide cannot be generated.

A Comparative Analysis of PQM-164 and its Analogs: Multifunctional Agents for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of PQM-164 and its analogs, a series of novel N-aryl-cinnamoyl-hydrazone hybrids with promising neuroprotective properties. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in the context of neurodegenerative diseases like Parkinson's disease.

This compound (also identified as compound 3e in its parent study) has emerged as a significant antioxidant and anti-inflammatory agent. It demonstrates potent activity in scavenging free radicals, reducing the accumulation of α-synuclein, and promoting the nuclear translocation of Nrf2, a key regulator of the antioxidant response. This guide offers a comprehensive comparison of this compound with its structural analogs, providing a clear overview of their relative performance based on available experimental data.

Performance Data of this compound and Analogs

The following table summarizes the key performance metrics of this compound and its selected analogs as neuroprotective agents. The data is extracted from the primary research publication by de Freitas Silva M, et al.

CompoundAlternative NameDPPH Radical Scavenging IC50 (μM)
This compound 3e 0.93
PQM-1613bData not specified in abstract

Note: The available search results specifically highlight the IC50 value for this compound. Detailed quantitative data for other analogs like PQM-161 and the remaining 26 synthesized compounds would require access to the full-text article.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

This compound and its analogs exert their neuroprotective effects primarily through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This cellular defense mechanism helps to mitigate neuronal damage caused by oxidative stress, a key pathological feature of Parkinson's disease.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Release PQM164 This compound PQM164->Keap1_Nrf2 inhibition ROS Oxidative Stress ROS->Keap1_Nrf2 destabilization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activation Cytoprotection Neuroprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound and its analogs. For precise details, including concentrations, incubation times, and specific reagents, consulting the original research article is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • A fresh solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds (this compound and its analogs) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH.

  • The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test solution to that of a control (DPPH solution without the test compound).

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Assessment of Anti-Inflammatory Activity in Microglial Cells

This experiment evaluates the ability of the compounds to protect neuronal cells from damage induced by activated microglial cells.

Workflow:

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Steps:

  • Microglial cells are cultured in appropriate media.

  • The cells are pre-treated with different concentrations of this compound or its analogs for a specific duration.

  • Inflammation is induced by adding a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA), which activates the microglial cells.

  • The effects of the test compounds on microglial activation are assessed by measuring the levels of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-1β).

  • To determine neuroprotective effects, the treated microglial cells can be co-cultured with neuronal cells, and the viability of the neuronal cells is then measured.

Conclusion

This compound and its N-aryl-cinnamoyl-hydrazone analogs represent a promising class of multifunctional compounds for the potential treatment of neurodegenerative diseases. Their significant antioxidant and anti-inflammatory properties, mediated through the Keap1-Nrf2 pathway, underscore their therapeutic potential. This guide provides a foundational comparison based on currently available data. Further in-depth analysis of the complete dataset from the primary research is essential for a comprehensive understanding of the structure-activity relationships within this series and for guiding the future design of more potent neuroprotective agents.

Independent Verification of PQM-164: Published Results Not Found

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the published results for a product identified as "PQM-164" could not be completed as no publicly available data or scientific literature corresponding to a pharmaceutical product or research compound with this designation was found.

Initial searches for "this compound" yielded information on unrelated products, including a legacy power quality meter from GE Vernova and a full-spectrum medicinal cannabis plant extract designated NTI164, which is being investigated for Pediatric Acute-onset Neuropsychiatric Syndrome (PANS)[1][2]. The context of these findings does not align with the user's request for information targeted at researchers, scientists, and drug development professionals interested in signaling pathways and comparative experimental data.

Without access to the specific scientific domain or the correct nomenclature for "this compound," it is not possible to:

  • Identify alternative products or compounds for a comparative analysis.

  • Locate and summarize quantitative performance data.

  • Provide detailed experimental protocols.

  • Generate diagrams of relevant signaling pathways or experimental workflows.

To proceed with this request, a more specific and accurate identifier for the product of interest is required. This may include the full chemical name, the class of compound, the manufacturer, or a reference to a specific scientific publication.

References

PQM-164: A Multifaceted Competitor in Neuroprotection and Anti-Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

PQM-164, also identified as Compound 3e, is emerging as a potent small molecule with significant antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of this compound's performance in various assays, offering a valuable resource for researchers, scientists, and professionals in drug development. Its capabilities are benchmarked against Quercetin (B1663063), a well-established natural flavonoid known for similar therapeutic effects.

Performance Across Key Assays: A Comparative Overview

This compound demonstrates promising activity across a spectrum of assays, positioning it as a compelling candidate for further investigation, particularly in the context of neurodegenerative diseases like Parkinson's.

Assay TypeThis compound (Compound 3e) PerformanceQuercetin Performance (for comparison)
Antioxidant Assays DPPH Radical Scavenging: IC50 of 0.93 μM, indicating potent direct antioxidant activity.[1][2] Intracellular ROS Inhibition: Reduces t-BOOH-induced ROS formation in neuronal cells.[2]DPPH Radical Scavenging: Demonstrates significant scavenging activity. General Antioxidant: Known for its broad-spectrum antioxidant properties by scavenging free radicals and chelating metal ions.[3][4]
Anti-inflammatory Assays Gene Expression Modulation: Significantly decreases the gene expression of pro-inflammatory mediators iNOS, IL-1β, and TNF-α in activated microglial cells.[2][5]Broad Anti-inflammatory Effects: Known to inhibit various inflammatory pathways and the production of pro-inflammatory cytokines.
Neuroprotective Assays α-Synuclein Accumulation: Decreases the accumulation of α-synuclein, a key protein aggregate in Parkinson's disease.[1][2][5] Nrf2 Pathway Activation: Promotes the nuclear translocation of Nrf2, a key regulator of cellular antioxidant responses.[1]α-Synuclein Aggregation Inhibition: Effectively inhibits the fibrillization of α-synuclein and can disaggregate existing fibrils.[3][6]

In-Depth Experimental Methodologies

The following sections detail the experimental protocols for the key assays mentioned, providing a framework for the replication and validation of these findings.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Protocol:

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity: Gene Expression Analysis

The anti-inflammatory effects of this compound were assessed by measuring its impact on the gene expression of pro-inflammatory markers in microglial cells.

Protocol:

  • Microglial cells are cultured and activated with a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • The activated cells are treated with various concentrations of this compound.

  • After an incubation period, total RNA is extracted from the cells.

  • Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of iNOS, IL-1β, and TNF-α.

  • The relative gene expression is normalized to a housekeeping gene, and the percentage decrease in expression compared to untreated activated cells is calculated.

Neuroprotective Activity: α-Synuclein Accumulation Assay

The potential of this compound to mitigate a key pathological hallmark of Parkinson's disease was evaluated by assessing its effect on α-synuclein accumulation.

Protocol:

  • A cellular model of α-synucleinopathy is established (e.g., neuronal cells overexpressing α-synuclein).

  • These cells are treated with different concentrations of this compound.

  • Following treatment, cell lysates are prepared.

  • The levels of aggregated α-synuclein are quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for aggregated forms of the protein.

  • The reduction in α-synuclein accumulation in treated cells is compared to untreated control cells.

Visualizing the Mechanism: this compound's Mode of Action

The neuroprotective and anti-inflammatory effects of this compound are, in part, mediated through the activation of the Keap1/Nrf2 signaling pathway. The following diagram illustrates this proposed mechanism.

PQM164_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PQM164 This compound Keap1 Keap1 PQM164->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress & Inflammation) Antioxidant_Genes->Cellular_Protection

Caption: Proposed mechanism of this compound via the Keap1/Nrf2 pathway.

This guide highlights the significant potential of this compound as a multi-target therapeutic agent. Its potent antioxidant and anti-inflammatory activities, coupled with its ability to interfere with a key pathological process in Parkinson's disease, underscore the need for continued research and development of this promising compound.

References

PQM-164 (SM-164): A New Generation of IAP Inhibitor Demonstrating Superior Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are continuously seeking more potent and specific therapeutic agents. In the landscape of apoptosis research, the bivalent Smac mimetic PQM-164 (also known as SM-164) represents a significant advancement over previous-generation monovalent inhibitors, such as SM-122. This guide provides a comprehensive comparison, supported by experimental data, to highlight the advantages of SM-164.

SM-164 is a novel, cell-permeable, bivalent antagonist of Inhibitor of Apoptosis Proteins (IAPs) that demonstrates significantly enhanced potency in inducing apoptosis compared to its monovalent predecessor, SM-122.[1][2] This enhanced activity is attributed to its unique bivalent design, which allows for concurrent and high-affinity binding to multiple IAP family members, most notably XIAP, cIAP-1, and cIAP-2.[1][3][4]

Superior Binding Affinity and Apoptosis Induction

Experimental data reveals that while both SM-164 and SM-122 bind to cIAP-1 and cIAP-2, SM-164 exhibits a dramatically higher affinity for XIAP.[1] This is a critical advantage, as XIAP is a key protein that directly inhibits caspases-3, -7, and -9. By effectively neutralizing XIAP, SM-164 robustly promotes the apoptotic cascade. In cellular assays, SM-164 has been shown to be approximately 1,000 times more potent at inducing apoptosis in tumor cells than SM-122.[1][2]

Comparative Binding Affinities (Ki)
Target ProteinSM-164 (Bivalent)SM-122 (Monovalent)
cIAP-1 (BIR2-BIR3) 0.31 nM[1][4]2.7 nM[1]
cIAP-2 (BIR3) 1.1 nM[1][4]1.9 nM[1]
XIAP (BIR2-BIR3) 0.56 nM[1][4]182 nM[1]

Enhanced In Vivo Anti-Tumor Efficacy

The superior biochemical and cellular activity of SM-164 translates to remarkable in vivo anti-tumor effects. In preclinical xenograft models using MDA-MB-231 human breast cancer cells, SM-164 demonstrated the ability to induce rapid and robust apoptosis, leading to tumor regression.[1] A single intravenous dose of SM-164 was sufficient to cause degradation of cIAP-1 in tumor tissues and promote apoptosis.[1] In contrast, the previous-generation inhibitor SM-122 showed significantly weaker in vivo activity.[1]

In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
TreatmentDosageOutcome
SM-164 5 mg/kg, i.v.[1]Tumor regression[1]
SM-122 Not specified for efficacy, but used for mechanistic studiesWeaker in vivo activity[1]

Mechanism of Action: Concurrent cIAP and XIAP Antagonism

The enhanced efficacy of SM-164 is rooted in its bivalent structure, which allows it to concurrently target cIAP-1/2 for degradation and potently antagonize XIAP.[1] This dual action effectively removes two key brakes on the apoptotic pathway. The degradation of cIAPs leads to the stabilization of NIK and subsequent activation of the non-canonical NF-κB pathway, which can sensitize some tumor cells to apoptosis. Simultaneously, the direct inhibition of XIAP by SM-164 liberates caspases to execute the apoptotic program.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_iap IAP Inhibition Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis XIAP XIAP XIAP->Caspase-9 XIAP->Caspase-3 cIAP1/2 cIAP1/2 SM-164 SM-164 SM-164->XIAP Strong Inhibition SM-164->cIAP1/2 Degradation SM-122 SM-122 SM-122->XIAP Weak Inhibition SM-122->cIAP1/2 Degradation G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Cells Seed Cells Treat Treat Seed Cells->Treat MDA-MB-231 cells Lysis Lysis Treat->Lysis SM-164 or SM-122 Quantify Quantify Lysis->Quantify SDS-PAGE SDS-PAGE Quantify->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Western Blot Western Blot Transfer->Western Blot Probe with anti-cIAP1 Ab Visualize Visualize Western Blot->Visualize

References

Safety Operating Guide

Essential Safety and Handling Guidelines for PQM-164

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Safety Data Sheet (SDS) for PQM-164 is publicly available. This document provides essential, immediate safety and logistical information based on general laboratory safety protocols for handling novel chemical compounds of unknown toxicity. The guidance is intended for researchers, scientists, and drug development professionals. Always supplement these guidelines with a thorough risk assessment for your specific experimental conditions.

This compound is a novel N-aryl-cinnamoyl-hydrazone hybrid with potential applications as a neuroprotective agent.[1][2] As a research chemical, its toxicological properties have not been fully characterized. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it is potentially hazardous.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Standard laboratory coat or gown- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if handling outside a fume hood)
Solution Preparation and Handling - Standard laboratory coat or gown- Nitrile gloves- Chemical splash goggles- Work should be performed in a certified chemical fume hood
Cell Culture and In Vitro Assays - Laboratory coat- Nitrile gloves- Safety glasses- Work should be performed in a biological safety cabinet (BSC)
Spill Cleanup - Chemical-resistant coveralls- Double nitrile gloves- Chemical splash goggles and face shield- Air-purifying respirator with appropriate cartridges

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial to minimize the risk of exposure and ensure the integrity of the compound.

2.1. Engineering Controls:

  • All work involving solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • A biological safety cabinet (BSC) should be used for cell culture applications to maintain sterility and protect the user.

  • An eyewash station and safety shower must be readily accessible in the laboratory.

2.2. Handling Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.

  • Weighing: Weigh the solid compound in a chemical fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Dissolving: Add the solvent to the solid this compound slowly and carefully to avoid splashing. If sonication is required, ensure the vial is securely capped.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

2.3. Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot for Experiments dissolve->aliquot storage Store Stock Solutions aliquot->storage decontaminate Decontaminate Work Area storage->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste This compound Solutions & Liquid Media liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, etc.) sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container waste_storage Store in Satellite Accumulation Area solid_container->waste_storage liquid_container->waste_storage sharps_container->waste_storage disposal_pickup Arrange for Professional Hazardous Waste Disposal waste_storage->disposal_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.